molecular formula C20H16ClNO6 B11403035 N-(1,3-benzodioxol-5-ylmethyl)-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11403035
M. Wt: 401.8 g/mol
InChI Key: CKQUERKZTZUUTQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that features a benzodioxole and a chromenone moiety. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of both benzodioxole and chromenone structures suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Chromenone Moiety: The chromenone structure can be prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxole and chromenone moieties through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenone moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups in both the benzodioxole and chromenone moieties can be reduced to alcohols.

    Substitution: The chlorine atom in the chromenone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminum hydride) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH₂ (sodium amide) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to the combination of benzodioxole and chromenone moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C20H16ClNO6

Molecular Weight

401.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H16ClNO6/c1-10-12-5-14(21)15(23)7-17(12)28-20(25)13(10)6-19(24)22-8-11-2-3-16-18(4-11)27-9-26-16/h2-5,7,23H,6,8-9H2,1H3,(H,22,24)

InChI Key

CKQUERKZTZUUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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